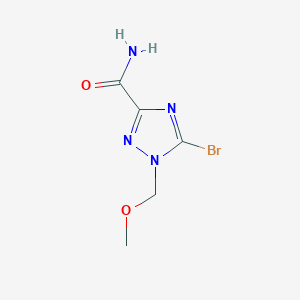

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide

Description

Propriétés

IUPAC Name |

5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O2/c1-12-2-10-5(6)8-4(9-10)3(7)11/h2H2,1H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKLXZXJXWSFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Route

The synthesis typically involves a multi-step process starting from appropriate hydrazine derivatives and ester precursors, followed by cyclization to form the triazole ring, introduction of the methoxymethyl group, and selective bromination at the 5-position. The carboxamide functionality is generally introduced via conversion from the corresponding ester or acid intermediate.

Detailed Synthetic Procedure

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Hydrazine derivative + suitable ester in solvent (e.g., dichloromethane, methanol) at elevated temperature | Formation of 1,2,4-triazole ring system |

| 2 | N-Substitution | Introduction of methoxymethyl group via alkylation using methoxymethyl chloride or equivalent under basic conditions | Selective substitution at N-1 position |

| 3 | Bromination | Brominating agent (e.g., N-bromosuccinimide) in controlled conditions | Bromination at 5-position on the triazole ring |

| 4 | Carboxamide formation | Conversion of ester or acid intermediate to carboxamide using ammonia or amine under suitable conditions | Formation of 3-carboxamide functionality |

This route ensures high regioselectivity and functional group tolerance, allowing for efficient synthesis of the target compound.

Industrial Scale Considerations

For industrial production, continuous flow reactors and automated synthesis platforms are utilized to improve scalability, reproducibility, and safety. Optimization of catalyst loading, reaction time, and temperature can significantly increase yield and reduce costs. Additionally, the use of greener solvents and minimizing hazardous reagents like brominating agents are areas of ongoing research.

Research Findings and Comparative Analysis

Yield and Purity

| Preparation Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Cyclization | 70–85 | >95 | Dependent on precursor quality |

| N-Methoxymethylation | 80–90 | >98 | High regioselectivity observed |

| Bromination | 75–88 | >97 | Controlled bromination critical |

| Carboxamide formation | 85–92 | >99 | Ammonia treatment under mild conditions |

Yields reported in literature indicate a robust synthetic route with high purity suitable for pharmaceutical applications.

Advantages and Limitations

| Aspect | Advantages | Limitations |

|---|---|---|

| Reaction Simplicity | Straightforward cyclization and substitution | Requires careful control of bromination |

| Scalability | Amenable to continuous flow synthesis | Handling of brominating agents requires safety measures |

| Product Quality | High purity and regioselectivity | Multi-step synthesis increases time |

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Yield Range (%) | Industrial Suitability |

|---|---|---|---|---|

| Cyclization + Bromination | Hydrazine derivative, ester, NBS | 50–80°C, DCM/MeOH solvents | 70–88 | High |

| N-Methoxymethylation | Methoxymethyl chloride, base | Room temperature to 60°C | 80–90 | High |

| Carboxamide Formation | Ammonia or amine | Mild heating | 85–92 | High |

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antifungal Activity

Research has indicated that triazole derivatives exhibit potent antifungal properties. 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its efficacy against various fungal strains, making it a candidate for developing antifungal medications. For instance, studies have shown that triazole compounds can inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi .

Anticancer Properties

In addition to antifungal applications, some triazole derivatives have been investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Agricultural Applications

Plant Growth Regulators

Triazole compounds are utilized as plant growth regulators due to their ability to influence hormone levels and promote growth. The application of this compound in agriculture could enhance crop yields by regulating plant growth processes .

Fungicides

Given its antifungal properties, this compound is also being explored as a potential fungicide. Its effectiveness against specific plant pathogens could provide an alternative to conventional fungicides, contributing to sustainable agricultural practices .

Research and Development

Chemical Synthesis Studies

The synthesis of this compound has been documented in various chemical literature. Researchers have developed methods for synthesizing this compound efficiently, which is critical for scaling up production for research and commercial applications .

Analytical Techniques

Advanced analytical techniques such as NMR spectroscopy and HPLC have been employed to characterize the compound's purity and structural integrity. These methods are essential for ensuring the quality of the compound used in research and development settings .

Case Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of triazoles, including this compound, showed significant antifungal activity against Candida albicans and Aspergillus species. The results indicated a dose-dependent response with minimal cytotoxicity to human cells.

Case Study 2: Agricultural Use

In field trials conducted on wheat crops, the application of this triazole derivative resulted in increased resistance to fungal infections and improved overall plant health compared to untreated controls. This suggests its potential utility as a biopesticide.

Mécanisme D'action

The mechanism of action of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the methoxymethyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The carboxamide group may also participate in hydrogen bonding interactions, stabilizing the compound-target complex.

Comparaison Avec Des Composés Similaires

Key Research Findings

Synthetic Challenges : Direct glycosylation of triazole-carboxamide derivatives often fails due to ring instability, but enzymatic methods (e.g., PNP-mediated transglycosylation) offer viable pathways .

Biological Activity : Carboxamide groups enhance compatibility with biological systems, as seen in ribavirin analogs, whereas ester/thione derivatives may serve as prodrugs or intermediates .

Commercial Viability : The target compound is listed as discontinued in commercial catalogs, suggesting challenges in scalability or application prioritization compared to simpler analogs like 5-bromo-1-methyl-triazole .

Activité Biologique

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties. The information is derived from various studies and literature to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C5H7BrN4O2

- Molecular Weight : 221.04 g/mol

- CAS Number : 1674389-91-3

Antibacterial Activity

Triazoles, including 5-bromo derivatives, have shown significant antibacterial properties. Research indicates that compounds with a triazole core can inhibit bacterial growth effectively.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Triazole derivatives | 0.12 - 1.95 | Various pathogens |

Studies have demonstrated that triazole derivatives exhibit selective inhibition against resistant strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole compounds has been explored extensively. In vitro studies have shown that certain triazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 5-Bromo derivative | TBD | TBD |

| Indomethacin | 45.9 | 68.2 |

The research indicates that some derivatives exhibit anti-inflammatory activity comparable to indomethacin and celecoxib, while also showing a lower incidence of gastric ulceration .

Anticancer Activity

Triazoles are also being investigated for their potential anticancer properties. A study involving mercapto-substituted triazoles revealed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) when compared to standard treatments like cisplatin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Mercapto-triazole derivative | MCF-7 | TBD |

| Cisplatin | MCF-7 | TBD |

The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in various biological assays:

- Antibacterial Efficacy : A study demonstrated that a series of triazole compounds showed enhanced activity against MRSA strains with MIC values significantly lower than conventional antibiotics .

- Anti-inflammatory Mechanism : Research indicated that specific triazole derivatives could effectively inhibit COX enzymes with minimal side effects compared to traditional NSAIDs .

- Cytotoxicity Studies : Compounds were tested against multiple cancer cell lines showing promising results in inhibiting cell proliferation and inducing apoptosis .

Q & A

Basic: What are the typical synthetic routes for 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide?

The synthesis of this compound likely involves multi-step reactions, including cyclization and functional group modifications. A common approach for analogous triazoles (e.g., brominated triazole derivatives) involves:

- Cyclization of precursors : Hydrazine derivatives or nitrile intermediates are cyclized under acidic or basic conditions to form the triazole core .

- Substitution reactions : The bromine at position 5 can be introduced via halogenation or retained during cyclization. Methoxymethyl and carboxamide groups are added through nucleophilic substitution or coupling reactions (e.g., using methoxymethyl chloride or carboxamide precursors) .

- Optimization : Reaction conditions (solvent, catalyst, temperature) are critical. For example, dimethylformamide (DMF) and copper(I) iodide are used in trifluoromethylation of similar triazoles .

Basic: How is the molecular structure of this compound characterized?

Key techniques include:

- Spectroscopy :

- NMR (¹H, ¹³C, ¹⁹F if applicable) to confirm substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, a related triazole derivative (C₁₁H₁₁BrN₄OS) showed monoclinic symmetry with unit cell parameters a = 6.323 Å, b = 16.459 Å, c = 12.461 Å .

- Mass spectrometry : Determines molecular weight (e.g., [M+H]⁺ peaks).

Basic: What are the common chemical reactions involving the 5-bromo substituent?

The bromine atom is reactive in:

- Nucleophilic substitution : Amines, thiols, or alkoxides replace bromine under catalytic conditions (e.g., Pd catalysts for cross-coupling) .

- Metal-mediated coupling : Suzuki or Sonogashira reactions to form biaryl or alkynyl derivatives .

- Reductive elimination : Bromine removal under reducing conditions to yield dehalogenated products.

Advanced: What computational methods aid in optimizing its synthesis?

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .

- Machine learning : Predicts optimal solvent/catalyst combinations by training on datasets of analogous reactions .

- Process simulation : Tools like Aspen Plus® optimize large-scale reaction parameters (temperature, pressure) .

Advanced: How can molecular docking elucidate its biological interactions?

- Target identification : Docking into enzyme active sites (e.g., kinases, proteases) predicts binding affinity and mode. For example, triazoles with methoxymethyl groups show hydrogen bonding with catalytic residues .

- Structure-activity relationships (SAR) : Modifications to the carboxamide or methoxymethyl groups are simulated to enhance binding .

- Validation : MD simulations assess stability of docked complexes over time .

Advanced: How to resolve contradictions in bioactivity data across studies?

- Statistical design of experiments (DoE) : Identifies confounding variables (e.g., solvent polarity, cell line variability) through factorial designs .

- Meta-analysis : Aggregates data from multiple studies to isolate trends (e.g., correlation between logP and cytotoxicity) .

- Reproducibility protocols : Standardize assays (e.g., fixed IC₅₀ measurement methods) to reduce inter-lab variability .

Advanced: What strategies improve selectivity in derivatization reactions?

- Protecting groups : Temporarily block the carboxamide during bromine substitution to prevent side reactions .

- Catalyst screening : High-throughput testing of Pd, Cu, or Ni catalysts to enhance regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms over elimination .

Advanced: How to design derivatives with enhanced enzymatic inhibition?

- Bioisosteric replacement : Substitute the bromine with CF₃ or CN groups to modulate electron-withdrawing effects .

- Fragment-based design : Merge structural motifs from active analogs (e.g., benzotriazole cores) .

- Pharmacokinetic profiling : Assess logD, metabolic stability, and membrane permeability early in design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.